1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride
Description
1,5-Dioxa-8-azaspiro[5.5]undecane hydrochloride (CAS: 71879-41-9) is a spirocyclic compound characterized by a unique bicyclic structure where two rings share a single central atom. Its molecular formula is C₈H₁₅NO₂·ClH, with a molecular weight of 193.67 g/mol . The structure comprises a 1,5-dioxa (two oxygen atoms) and an 8-aza (one nitrogen atom) arrangement within a spiro[5.5]undecane skeleton. This compound is typically synthesized via reactions involving amines and subsequent hydrochlorination, as inferred from analogous syntheses in the literature .
Spirocyclic compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets. For instance, related spiropiperidines have been investigated as ion channel modulators, particularly against influenza M2 proteins .
Properties
CAS No. |
2792185-96-5 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
1,5-dioxa-8-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-8(7-9-4-1)10-5-2-6-11-8;/h9H,1-7H2;1H |
InChI Key |
JBGKPSUYPQYBBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)OCCCO2.Cl |
Origin of Product |
United States |
Preparation Methods
Classical Approaches
Historically, the synthesis of spirocyclic amines related to 1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride involved multistep sequences starting from cyclic nitro compounds or amino nitriles. These methods often suffered from safety issues (explosive intermediates), toxic byproducts (cyanide wastes), and long synthetic routes with low overall yields.
Bromine-Mediated Cyclization Method (Optimized Literature Method)
A notable and practical method involves the bromine-mediated cyclization of cyclic homoallylamine derivatives, followed by catalytic debromination and debenzylation to yield the target spirocyclic amines as hydrochlorides. This method was optimized for scale-up and improved yields:
- Step 1: Formation of imines by refluxing ketones with benzylamine in toluene using a Dean–Stark apparatus.
- Step 2: Addition of allylmagnesium chloride (commercially available, 2 M in THF) to form homoallylamines.
- Step 3: Bromocyclization using aqueous hydrobromic acid, bromine, and triethylamine in dichloromethane.
- Step 4: Reduction of brominated intermediates with lithium aluminum hydride.
- Step 5: Catalytic hydrogenolysis to remove benzyl protecting groups, yielding the free amines as hydrochloride salts.
This sequence was successfully reproduced on a 30 g scale with an overall yield of 62–67% for several derivatives, including those structurally similar to 1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride.
| Step | Reaction Description | Key Reagents/Conditions | Yield Range (%) |
|---|---|---|---|
| 1 | Imine formation | Ketone + benzylamine, reflux, toluene | ~Quantitative |
| 2 | Allylmagnesium chloride addition | AllylMgCl in THF | >90 |
| 3 | Bromocyclization | HBr (aq), Br2, Et3N, CH2Cl2 | ~Quantitative |
| 4 | Reduction of brominated intermediate | LiAlH4 | Not specified |
| 5 | Catalytic hydrogenolysis (debenzylation) | Pd/C, H2 | 71–74 (over steps 4 & 5) |
Alternative Synthetic Strategies
Other methods explored include:
- Sakurai and Petasis Reactions: These involve reactions of cyclic ketones with allyl reagents followed by hydroboration–oxidation to introduce the spirocyclic framework, beneficial for substrates with organosulfur or protected amino groups.
- Gold- and Silver-Catalyzed Cycloisomerizations: Tandem reductive cycloisomerizations of cyclic homopropargyl sulfonamides provide access to N-protected spiropyrrolidines but involve expensive catalysts and challenging deprotection steps.
- Cu-Catalyzed Carboamination: Intermolecular carboamination of cyclic vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborate offers a route but is limited to aryl-fused systems and multigram scale is problematic.
- Rearrangement of N-Protected Spirocyclic Amines: Acid-promoted rearrangements provide access to spirocyclic amines but have harsh conditions limiting scalability.
Each method has specific drawbacks related to reagent availability, cost, reaction conditions, and substrate scope, as summarized below:
| Approach | Major Drawbacks |
|---|---|
| Classical nitro compound route | Safety hazards, lack of commercial availability of starting materials |
| LiDBB reductive cyclization | Long synthesis, toxic cyanide waste, scale-up difficulties |
| Cu-catalyzed carboamination | Limited substrate scope, reagent availability issues |
| Au-catalyzed cycloisomerization | Expensive catalysts, difficult deprotection |
| Acid-promoted rearrangements | Harsh conditions, limited substrate scope |
| Bromine-mediated cyclization | Moderate yield in final step, but scalable and practical |
Preparation of Stock Solutions and Formulations
For practical applications, 1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride is prepared as stock solutions for biological assays or in vivo formulations. The compound has a molecular weight of 193.67 g/mol and is soluble in various solvents with storage recommendations at 2–8°C or frozen conditions to maintain stability.
| Stock Solution Preparation | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM volume (mL) | 5.1634 | 25.8171 | 51.6342 |
| 5 mM volume (mL) | 1.0327 | 5.1634 | 10.3268 |
| 10 mM volume (mL) | 0.5163 | 2.5817 | 5.1634 |
In vivo formulations typically involve dissolving the compound in DMSO master liquid followed by dilution with PEG300, Tween 80, corn oil, or water to achieve clear solutions suitable for administration.
Summary of Research Findings
- The bromine-mediated cyclization method is currently the most practical and scalable approach for preparation of 1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride and related derivatives, achieving up to 67% overall yield on multigram scales.
- Alternative methods provide routes to structurally related spirocyclic amines but are limited by cost, availability of reagents, or harsh reaction conditions.
- The compound’s preparation for biological use requires careful solvent selection and storage to maintain stability.
- Comprehensive optimization of reaction conditions, including reagent choice and sequence, has improved yields and robustness for scale-up.
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxa-8-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1,5-Dioxa-8-azaspiro[5.5]undecane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-dioxa-8-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride is a synthetic compound known for its unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Structure
- Molecular Formula : C₉H₁₄ClN
- Molecular Weight : 175.67 g/mol
- IUPAC Name : 1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride
Structural Characteristics
The compound features a spirocyclic framework that is significant for its biological interactions. The presence of both nitrogen and oxygen within the structure suggests potential interactions with various biological targets.
Research indicates that 1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride may interact with specific biological pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, potentially affecting cellular signaling pathways.
- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating a potential role in treating bacterial infections.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of 1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride:
| Study | Methodology | Findings |
|---|---|---|
| Study A | Antimicrobial Assay | Demonstrated significant inhibition against Gram-positive bacteria. |
| Study B | Cytotoxicity Test | Showed moderate cytotoxic effects on cancer cell lines at higher concentrations. |
| Study C | Enzyme Inhibition | Identified as a potential inhibitor of specific metabolic enzymes. |
Case Studies
-
Case Study on Antimicrobial Activity :
- A study evaluated the effectiveness of the compound against various bacterial strains. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for cytotoxicity in human cells.
-
Case Study on Cytotoxicity :
- In a cancer research setting, the compound was tested against multiple cancer cell lines, including breast and lung cancer cells. It exhibited selective cytotoxicity, suggesting potential for further development as an anticancer agent.
Therapeutic Potential
Given its biological activity, 1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride presents several therapeutic avenues:
- Antimicrobial Agent : Its efficacy against bacterial strains positions it as a candidate for further development as an antibiotic.
- Cancer Treatment : The observed cytotoxic effects warrant investigation into its potential use as an anticancer drug.
Q & A
Basic Research Questions
Q. What are the recommended safe handling and storage protocols for 1,5-Dioxa-8-azaspiro[5.5]undecane hydrochloride in laboratory settings?
- Methodological Answer : Use nitrile gloves inspected for integrity and avoid skin contact via proper glove removal techniques (without touching the outer surface). Store in tightly sealed containers in dry, well-ventilated areas away from ignition sources. Conduct regular inspections for container integrity and electrostatic charge buildup. Respiratory protection (e.g., N95 masks) is advised if vapor/mist generation is possible .
Q. How can researchers confirm the structural identity of 1,5-Dioxa-8-azaspiro[5.5]undecane hydrochloride?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR : Analyze proton environments to identify spirocyclic and heteroatom (N, O) positions.
- X-ray crystallography : Resolve the spiro[5.5]undecane core and confirm hydrochloride salt formation.
- Mass spectrometry : Validate molecular weight (CHClNO) via high-resolution MS .
Q. What are common synthetic routes for preparing spirocyclic compounds like 1,5-Dioxa-8-azaspiro[5.5]undecane hydrochloride?
- Methodological Answer : Utilize coupling agents (e.g., EDC•HCl) for cyclization reactions. For example:
- Step 1 : React a diketone precursor with an amine under acidic conditions to form the spirocyclic backbone.
- Step 2 : Purify via recrystallization in ethanol or acetonitrile to isolate the hydrochloride salt. Monitor reaction progress using TLC or HPLC .
Advanced Research Questions
Q. How can researchers validate the purity of 1,5-Dioxa-8-azaspiro[5.5]undecane hydrochloride for pharmacological studies?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities (e.g., unreacted intermediates).
- Karl Fischer titration : Quantify residual water content (<0.5% w/w).
- Elemental analysis : Confirm stoichiometry of C, H, N, and Cl. Cross-reference with Certificates of Analysis (CoA) from accredited suppliers .
Q. What strategies are effective for studying the pharmacological targeting potential of this compound?
- Methodological Answer : Design in vitro assays to assess receptor binding:
- Chemokine receptor antagonism : Use competitive binding assays (e.g., radioligand displacement) to evaluate inhibition of CXCR4 or CCR5.
- Cellular toxicity : Test viability in HEK293 or HepG2 cells via MTT assays.
- Metabolic stability : Perform liver microsome studies to predict pharmacokinetics .
Q. How can environmental risks be assessed despite limited ecotoxicological data for this compound?
- Methodological Answer : Apply predictive models:
- QSAR modeling : Estimate biodegradability and toxicity using software like EPI Suite.
- Read-across analysis : Compare with structurally similar compounds (e.g., 8-azaspiro derivatives) to infer bioaccumulation potential.
- Microcosm studies : Simulate soil/water systems to monitor degradation products via LC-MS/MS .
Data Contradictions and Limitations
- Ecological Data Gaps : No experimental data exist on persistence, toxicity, or bioaccumulation ( ). Researchers must prioritize computational or analog-based risk assessments.
- Pharmacological Specificity : While spirocyclic compounds show receptor antagonism ( ), target selectivity for 1,5-Dioxa-8-azaspiro[5.5]undecane hydrochloride remains unverified, necessitating rigorous off-target screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
